molecular formula C15H11NO4 B13775517 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one

Cat. No.: B13775517
M. Wt: 269.25 g/mol
InChI Key: NSDNCABQNXLOOI-UHFFFAOYSA-N
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Description

5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one: is a quinoline derivative known for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Quinoline derivatives are often studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted aniline and a suitable diketone, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinoline derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the quinoline ring, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized quinolines.

Scientific Research Applications

Chemistry

In chemistry, 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antiviral, and anticancer activities. Researchers study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential as drugs. Their ability to interact with specific enzymes or receptors makes them candidates for treating various diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one involves its interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can inhibit or activate specific biological pathways, leading to the desired therapeutic effects. The exact mechanism depends on the specific application and the biological target involved.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A basic structure similar to 5,6,7-Trihydroxy-2-phenylquinolin-4(1H)-one but without the hydroxyl groups.

    Hydroxyquinolines: Compounds with hydroxyl groups on the quinoline ring, similar to the target compound.

    Phenylquinolines: Quinoline derivatives with a phenyl group attached, similar to the target compound.

Uniqueness

This compound is unique due to the specific positions of the hydroxyl groups and the phenyl group on the quinoline ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11NO4

Molecular Weight

269.25 g/mol

IUPAC Name

5,6,7-trihydroxy-2-phenyl-1H-quinolin-4-one

InChI

InChI=1S/C15H11NO4/c17-11-6-9(8-4-2-1-3-5-8)16-10-7-12(18)14(19)15(20)13(10)11/h1-7,18-20H,(H,16,17)

InChI Key

NSDNCABQNXLOOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3N2)O)O)O

Origin of Product

United States

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